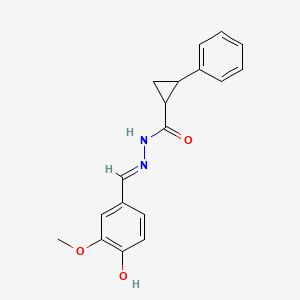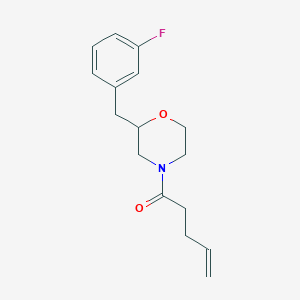
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide (HMPC) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in treating various diseases. HMPC is a cyclopropane derivative with a phenyl group and a hydrazide moiety attached to it.
Applications De Recherche Scientifique
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in treating various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. In cancer research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels.
Mécanisme D'action
The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase.
Biochemical and physiological effects:
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has antioxidant, anti-inflammatory, and anticancer properties. In vivo studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has neuroprotective, cardioprotective, and hepatoprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its low toxicity. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have low acute toxicity and no significant side effects in animal studies. However, the solubility of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in water is limited, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several potential future directions for N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide research. One area of interest is the development of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide-based drug delivery systems. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have good biocompatibility and biodegradability, which makes it an attractive candidate for drug delivery applications. Another area of interest is the development of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide derivatives with improved pharmacological properties. By modifying the chemical structure of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide, it may be possible to enhance its efficacy and reduce its toxicity. Finally, further studies are needed to fully understand the mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide and its potential applications in treating various diseases.
Conclusion:
In conclusion, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a promising compound with potential applications in treating various diseases. Its low toxicity, antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide-based drug delivery systems with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a multistep process that involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with phenylcyclopropanecarboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified by recrystallization using ethanol.
Propriétés
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-17-9-12(7-8-16(17)21)11-19-20-18(22)15-10-14(15)13-5-3-2-4-6-13/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZETKZPHEYDM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6034170.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6034173.png)
![1-[2-methoxy-5-({[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}methyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6034175.png)
![3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6034181.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6034186.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6034191.png)
![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)
![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)